N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10-9-3-2-4-11(7-9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGWXLSQFIGIG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Formation
The piperidine ring is typically synthesized via cyclization reactions. A common method involves the Heck reaction to form intermediates like 3-(2-bromophenyl)propionaldehyde, followed by acetal protection and amidation (Figure 1).
Reaction Scheme 1: Cyclization Protocol
-
Heck Coupling : 1-Bromo-2-iodobenzene reacts with allyl alcohol under Pd(OAc)₂ catalysis to yield 3-(2-bromophenyl)propionaldehyde.
-
Acetal Protection : The aldehyde is protected with ethylene glycol, forming a stable acetal intermediate.
-
Amidation : Coupling with (R)-phenylglycinol via EDC/HOBt generates a hydroxyamide precursor.
Introduction of 2-Hydroxyethyl Group
The 2-hydroxyethyl moiety is introduced via nucleophilic substitution or reductive amination. Industrial methods favor continuous flow reactors for improved yield and safety.
Example Protocol :
Acetamide Installation and Stereochemical Control
The acetamide group is installed via amide coupling, with stereochemistry controlled by chiral auxiliaries or enzymatic resolution.
Stepwise Procedure :
-
Activation : React acetic acid with HOBt/EDC·HCl to form the active ester.
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Coupling : Combine with (S)-1-(2-hydroxyethyl)piperidin-3-amine in CH₂Cl₂ at 0°C.
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Purification : Chromatography (SiO₂, EtOAc/hexane) isolates the enantiomerically pure product.
Industrial-Scale Production Methods
Large-scale synthesis employs automated systems to enhance reproducibility:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 68–72% | 85–90% |
| Reaction Time | 12–18 h | 2–4 h |
| Enantiomeric Excess (ee) | 92–95% | 98–99% |
| Key Advantage | Low capital cost | High throughput |
Continuous flow reactors minimize side reactions and improve heat transfer, critical for exothermic amidation steps.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ | HRMS |
| Molecular Weight | 186.25 g/mol | ESI-MS |
| [α]D²⁵ | +32.5° (c = 1.0, CHCl₃) | Polarimetry |
Challenges and Optimization Strategies
Stereochemical Integrity
Racemization at the 3-position occurs under acidic or high-temperature conditions. Mitigation strategies include:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl side chain undergoes oxidation under controlled conditions:
Key Findings :
-
Steric hindrance from the piperidine ring slows oxidation kinetics compared to linear alcohols.
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The (S)-configuration influences reaction stereoselectivity in asymmetric oxidations .
Reduction Reactions
The acetamide group and oxidized intermediates can be reduced:
| Reagent | Target Group | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Carbonyl (post-oxidation) | Regenerated hydroxyethyl compound | >90% |
| NaBH₄/MeOH | Ketones | Secondary alcohol | 78% |
| H₂/Pd-C | None (hydrogenolysis rare) | Intact structure | N/A |
Notes :
-
LiAlH₄ achieves full reduction of ketones but may require anhydrous conditions to avoid side reactions.
-
The piperidine ring remains stable under standard reduction conditions .
Substitution Reactions
The nitrogen atoms participate in nucleophilic substitutions:
Piperidine Nitrogen
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I (excess) | DMF, 50°C, 6 hrs | Quaternary ammonium salt |
| Benzoyl chloride | Et₃N, THF, 0°C | N-Benzoylated derivative |
Hydroxyethyl Oxygen
| Reagent | Product | Reaction Type |
|---|---|---|
| Tosyl chloride | Tosylate ester | Sulfonation |
| Ac₂O | Acetylated hydroxyl | Acylation |
Key Observations :
-
Steric effects from the piperidine ring reduce substitution rates at the tertiary nitrogen.
-
Tosylation enhances leaving-group ability for subsequent SN2 reactions .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|
| 6 M HCl, reflux | Piperidin-3-yl-ethylamine + acetic acid | 2.1 × 10⁻⁴ |
| 2 M NaOH, 80°C | Corresponding carboxylate salt | 3.8 × 10⁻⁴ |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via a protonated intermediate, while basic hydrolysis follows a nucleophilic attack pathway .
Ring-Modification Reactions
The piperidine ring participates in strain-driven reactions:
| Reaction | Reagent | Outcome |
|---|---|---|
| Ring expansion | CH₂N₂, UV light | Azepane derivative |
| Ring-opening | HBr/HOAc | Linear bromoamine compound |
Chirality Effects :
Stability and Side Reactions
Thermal Stability :
-
Decomposes above 200°C via retro-amide cleavage (TGA data: onset 215°C) .
Photochemical Reactivity : -
UV exposure induces N-acetyl group migration in <5% yield.
Implications for Research
The compound’s reactivity profile supports applications in:
-
Drug Design : Functional group tunability enables prodrug strategies.
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Material Science : Stable intermediates for polymer crosslinking.
-
Catalysis : Chiral piperidine derivatives as asymmetric catalysts .
Experimental validation of enantiomer-specific reactivity (S vs. R) remains an open research area.
Scientific Research Applications
Scientific Research Applications
The applications of N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide span several research domains:
Chemistry
- Intermediate in Synthesis : It serves as an intermediate for synthesizing more complex piperidine derivatives, which are crucial in organic synthesis.
Biology
- Building Block for Active Molecules : The compound is utilized in developing biologically active molecules. Its structure allows it to interact with various biological targets, potentially leading to new therapeutic agents .
Medicine
- Therapeutic Potential : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer. It has been investigated for its role in inhibiting tankyrase enzymes involved in Wnt signaling pathways, which are critical in cancer progression .
- Biological Activity : Studies have shown that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further drug development .
Industry
- Pharmaceuticals and Agrochemicals : The compound is used in producing pharmaceuticals and agrochemicals, highlighting its industrial significance.
Case Studies
- Anticancer Activity : A study explored the efficacy of N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide in inhibiting tumor growth in animal models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Another investigation assessed the antimicrobial effects of this compound against various bacterial strains. The findings revealed that it exhibited notable inhibitory activity, supporting its use as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
The phenyl-substituted analog in exhibits a higher molecular weight (218.29 vs. 186.25) and significantly elevated boiling point (417.6°C), attributed to aromatic ring interactions.
Synthetic Accessibility: The hydroxyiminoacetamide derivative was synthesized with 68–72% yield via acyl chloride coupling, suggesting that similar methods could apply to the target compound. However, the hydroxyethyl group may require protective strategies during synthesis.
Stereochemical Considerations :
- The (S)-enantiomer of the target compound is distinct from its (R)-counterpart , which was discontinued commercially. Enantiomeric differences could impact receptor binding or metabolic stability.
Commercial and Research Status
- Piperidine-3-yl-acetamides with aryl or methyl groups (e.g., ) are more commonly reported, indicating a research focus on lipophilic or metabolically stable derivatives.
Biological Activity
N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by:
- Piperidine ring : A six-membered ring containing nitrogen, which contributes to its pharmacological properties.
- Hydroxyethyl group : Enhances solubility and potential interactions with biological targets.
- Acetamide functional group : Imparts reactivity that can be exploited in various biochemical pathways.
The mechanism of action for this compound involves:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity. For instance, it has been noted to interact with neuropeptide receptors, potentially influencing pain pathways and neurogenic inflammation .
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity to target sites.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. The compound exhibited significant activity against various pathogens, as summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL | |
| Escherichia coli | 0.19 - 0.25 µg/mL | |
| Candida albicans | 0.0039 - 0.025 mg/mL |
These findings suggest that this compound may serve as a promising lead for developing new antimicrobial agents.
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential utility in treating biofilm-associated infections .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various derivatives of piperidine compounds found that this compound showed superior antimicrobial activity compared to other tested compounds, with an IC50 value indicating effective inhibition of bacterial growth .
- Neuropeptide Interaction : Research highlighted the role of this compound in modulating neuropeptide Y receptor activity, potentially offering therapeutic avenues for conditions like obesity and mood disorders .
- Cytotoxicity Assays : Cytotoxicity tests revealed that while the compound displays biological activity, it maintains a favorable safety profile at therapeutic concentrations, making it a candidate for further development .
Q & A
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
